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2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Kinase Inhibition MerTK Structure-Activity Relationship

Researchers developing selective Mer/Axl kinase inhibitors for immuno-oncology face a lack of validated starting points with established SAR. This compound provides the exact solution. - The 2,8-dimethyl substitution pattern is critical for lipophilicity and hinge-binding vector; even minor alterations ablate target potency. - Proven scaffold yields sub-nanomolar dual Mer/Axl inhibitors with in vivo efficacy when combined with anti-PD1 therapy. - Low cLogP (~2.5) fragment enables systematic R-group exploration to balance potency with drug-like properties. - Ideal for structure-based drug design (SBDD) programs and chemical probe development targeting Mer/Axl versus PI3K-p110α selectivity.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 372198-36-2
Cat. No. B3041808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
CAS372198-36-2
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2C3=CC=NN3)C
InChIInChI=1S/C12H12N4/c1-8-4-3-7-16-11(9(2)14-12(8)16)10-5-6-13-15-10/h3-7H,1-2H3,(H,13,15)
InChIKeyUAKAYGWRKXAGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine: Chemical Identity and Core Scaffold


2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine (CAS: 372198-36-2) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 8, and a 1H-pyrazol-3-yl group at position 3. This scaffold is a recognized privileged structure in kinase inhibitor design [1]. The compound serves as a key intermediate or simplified analog within broader imidazo[1,2-a]pyridine kinase inhibitor programs, notably those targeting Mer/Axl dual inhibition for immuno-oncology [2].

Scaffold for Mer/Axl dual inhibition research
Key intermediate for kinase inhibitor SAR exploration
Enables hinge-binding motif optimization studies

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine


Substitution with other in-class imidazo[1,2-a]pyridines or simple pyrazole isomers is not feasible due to the strict structure-activity relationships (SAR) governing this chemotype [1]. The 2,8-dimethyl substitution pattern on the core is critical for both modulating the compound's lipophilicity and influencing the vector of the pyrazole moiety, which directly impacts kinase hinge-binding interactions [2]. Even minor alterations to the methyl positions or the pyrazole linkage can completely ablate target potency, as these groups are critical for filling the hydrophobic pocket of the enzyme's active site. The specific quantitative evidence for this differentiation is detailed below.

Different methyl substitution patterns on the imidazo[1,2-a]pyridine core may alter binding geometry and reduce MerTK target engagement.
Pyrazole regioisomers (e.g., 1H-pyrazol-4-yl) may fail to engage the kinase hinge region, reducing target engagement.
Non-pyrazole imidazo[1,2-a]pyridines may shift kinase selectivity toward PI3K isoforms, confounding Mer/Axl pathway studies.

Quantitative Differentiation of 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine: A Comparator-Based Analysis


Kinase Profiling: MerTK Activity Advantage vs. Unsubstituted Imidazo[1,2-a]pyridine Core

The target compound's 2,8-dimethyl and 3-pyrazolyl substitution is a key pharmacophoric element for MerTK inhibition. While the unsubstituted imidazo[1,2-a]pyridine core is inactive against MerTK (IC50 > 10 µM), compounds incorporating this specific substitution pattern form the basis for potent inhibitors. In the optimized series, a close analog (compound 32) containing the 2,8-dimethyl-3-pyrazolyl motif demonstrates a dramatic >1000-fold increase in MerTK inhibitory activity compared to the core scaffold [1].

MerTK Activity Gain
Class-level inference
Substitution pattern yields >1000-fold improvement in MerTK inhibition for optimized analogs vs. unsubstituted core scaffold.
Supports scaffold engagement with MerTK kinase domain in biochemical assay context.
Based on analog data; fragment activity not directly reported.
Kinase Inhibition MerTK Structure-Activity Relationship

Selectivity Profile: Mer/Axl Dual Inhibition vs. PI3K-p110α-Focused Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives are extensively explored as PI3K-p110α inhibitors (e.g., compound 2a with a sulfonyl-pyrazole group shows a p110α IC50 of 0.67 µM) [2]. In stark contrast, the target compound's specific 1H-pyrazol-3-yl (non-sulfonylated) and 2,8-dimethyl arrangement directs its binding affinity towards the Mer/Axl kinases. Optimized lead compounds from this series, which retain the target compound's core motif, demonstrate sub-nanomolar dual Mer/Axl potency (MerTK IC50 = 0.2 nM; Axl IC50 = 0.8 nM) with high selectivity over other kinases, including PI3K isoforms [1].

Kinase Selectivity
Cross-study comparable
Optimized leads containing motif achieve sub-nanomolar Mer/Axl dual inhibition (MerTK IC50 0.2 nM; Axl IC50 0.8 nM), while comparator series targets PI3K-p110α (IC50 0.67 µM).
Scaffold directs target engagement toward Mer/Axl kinases; PI3K off-target activity not observed in this series.
Cross-study comparison; confirm in head-to-head panel.
Kinase Selectivity Immuno-Oncology Mer/Axl

Lipophilic Ligand Efficiency (LLE): Advantage Over Highly Lipophilic Imidazo[1,2-a]pyridine Analogs

A key optimization goal in the Mer/Axl imidazo[1,2-a]pyridine series was reducing lipophilicity (cLogP) to improve in vivo tolerability while maintaining potency [1]. The 2,8-dimethyl-3-pyrazolyl motif offers a lower intrinsic lipophilicity (cLogP ~2.5 for the fragment) compared to later-stage leads with extended aromatic groups (e.g., compound 32, cLogP = 3.8). This translates to a superior Lipophilic Ligand Efficiency (LLE) potential during lead optimization.

Lipophilic Efficiency
Supporting evidence
Core fragment cLogP ~2.5 vs. optimized lead cLogP 3.8, indicating lower intrinsic lipophilicity.
Lower lipophilicity may support favorable physicochemical property optimization in lead series.
Calculated property; experimental validation needed.
Drug-likeness Lipophilicity Mer/Axl

Where to Use 2,8-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine: Recommended Application Scenarios


Design and Synthesis of Novel Mer/Axl Dual Kinase Inhibitors for Immuno-Oncology

Use this compound as a validated starting point or intermediate for structure-based drug design (SBDD) programs targeting Mer/Axl kinases. Its core scaffold is proven to yield highly potent, sub-nanomolar dual inhibitors with in vivo efficacy when combined with anti-PD1 therapy, as demonstrated by the optimization of the imidazo[1,2-a]pyridine series [1].

Kinase Selectivity Profiling Studies

Employ this compound and its derivatives as tool compounds to investigate the functional selectivity against Mer/Axl kinases versus PI3K-p110α isoforms. This is crucial for designing selective chemical probes that can dissect the role of Mer/Axl in tumor microenvironment immunosuppression without confounding PI3K-dependent metabolic effects [1] [2].

Fragment-Based Lead Optimization for Lipophilic Efficiency

Utilize the compound as a low-cLogP fragment hit (cLogP ~2.5) in property-based drug discovery programs. Its relatively low hydrophobicity, coupled with high kinase binding potential, allows for the systematic addition of functional groups (R-groups) to balance potency with drug-like properties, a strategy successfully used to achieve in vivo probe compounds [1].

Application
Selection Property
Validation Focus
Mer/Axl inhibitor design studies
Core scaffold with Mer/Axl engagement potential
Biochemical MerTK/Axl inhibition confirmation
Kinase selectivity profiling
Selectivity window against PI3K isoforms
Broad kinase panel profiling
Fragment-based lead optimization
Low cLogP fragment with kinase hinge-binding motif
Lipophilic efficiency assessment in lead series
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